![molecular formula C17H17FN4O2S B058513 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 111279-87-9](/img/structure/B58513.png)
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that belongs to the family of isothiazoloquinolines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is not fully understood. However, it is believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes required for bacterial DNA replication and transcription.
Biochemische Und Physiologische Effekte
The compound has been found to exhibit low toxicity and good selectivity towards bacterial cells. It has also been shown to have a low propensity for inducing drug resistance, making it a promising candidate for the development of novel antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is its potent antibacterial activity against a broad spectrum of bacterial strains. However, its limited solubility in water and other common solvents can pose a challenge in its formulation and delivery. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the research and development of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action and potential side effects of the compound.
3. Development of novel formulations and delivery methods to overcome its limited solubility.
4. Evaluation of its potential as a lead compound for the development of novel antibacterial and antitumor agents.
5. Investigation of its potential applications in other fields, such as agriculture and veterinary medicine.
6. Development of structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.
Synthesemethoden
The synthesis of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves a multi-step process. The initial step involves the formation of a quinoline ring by the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with piperazine and cyclopropylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has shown promising antitumor activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
111279-87-9 |
|---|---|
Produktname |
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione |
Molekularformel |
C17H17FN4O2S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
9-cyclopropyl-6-fluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H17FN4O2S/c18-11-7-10-12(8-13(11)21-5-3-19-4-6-21)22(9-1-2-9)17-14(15(10)23)16(24)20-25-17/h7-9,19H,1-6H2,(H,20,24) |
InChI-Schlüssel |
BEZDZMQEVWAVTH-UHFFFAOYSA-N |
SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
Kanonische SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
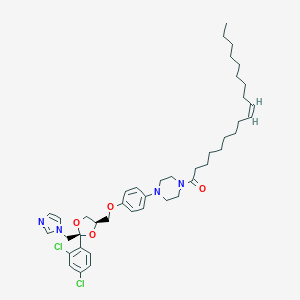
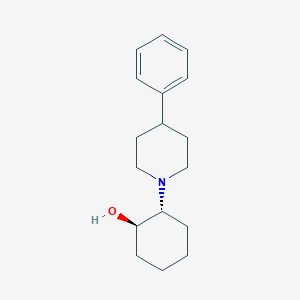
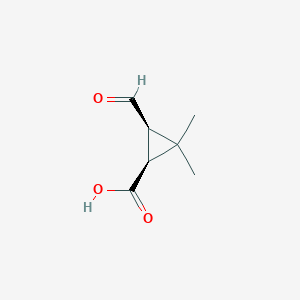

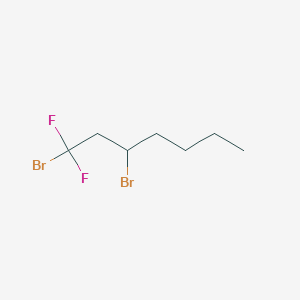
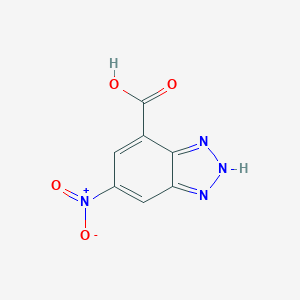
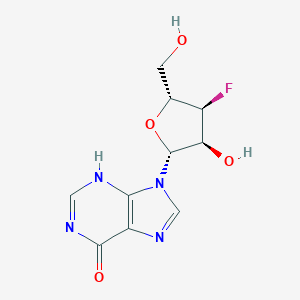

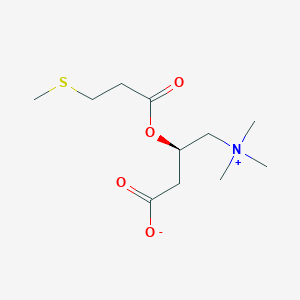
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
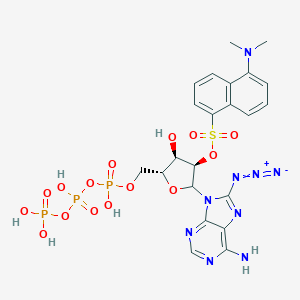

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)